Furo[2,3-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound characterized by a fused furan and pyridine ring system. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for synthesizing more complex organic molecules and has been investigated for its role in photodynamic therapy and drug development.
The compound is derived from the cyclization of appropriate precursors, typically involving aldehydes and azides. The synthesis often employs heating under specific conditions to facilitate the formation of the desired heterocyclic structure.
Furo[2,3-c]pyridin-3(2H)-one hydrochloride falls under the category of heterocyclic compounds, specifically those containing both furan and pyridine moieties. Its structural formula is represented as CHClNO, with a molecular weight of approximately 162.57 g/mol.
The synthesis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride can be achieved through several methods:
The reaction conditions typically require precise temperature control and the use of catalysts such as palladium on carbon for various transformations. The optimization of these conditions is crucial for maximizing yield and purity in both laboratory and industrial settings.
Furo[2,3-c]pyridin-3(2H)-one hydrochloride features a distinctive molecular structure characterized by:
The molecular formula is CHClNO, with a molecular weight of 162.57 g/mol. The compound's structure allows it to participate in various chemical reactions due to the presence of reactive functional groups.
Furo[2,3-c]pyridin-3(2H)-one hydrochloride can undergo several chemical reactions:
Furo[2,3-c]pyridin-3(2H)-one hydrochloride exhibits its biological activity primarily through photodynamic mechanisms:
The generation of ROS results in cell death through oxidative stress pathways affecting proteins, lipids, and DNA within bacterial cells.
Furo[2,3-c]pyridin-3(2H)-one hydrochloride has several notable applications:
Furopyridines represent a pharmaceutically significant subclass of nitrogen-oxygen heterocycles, characterized by a fused furan ring attached to a pyridine nucleus. These bicyclic systems serve as privileged scaffolds in drug design due to their balanced physicochemical properties, including improved aqueous solubility over purely aromatic systems, tunable lipophilicity (Log P range: 0.5–2.5), and capacity for diverse non-covalent interactions with biological targets. The furo[2,3-c]pyridinone system specifically offers hydrogen-bond acceptor sites at both the furanone carbonyl oxygen (O1) and pyridinic nitrogen (N1), alongside a hydrogen-bond donor at the lactam N–H moiety when in the enol form. This multifaceted pharmacophore profile enables target engagement across disparate protein classes, from kinases to GPCRs [1] [3].
Furo[2,3-c]pyridin-3(2H)-one hydrochloride (C₇H₆ClNO₂; MW 187.58 g/mol) features a planar bicyclic core with bond polarization distinct from simpler pyridines. X-ray crystallography reveals key bond parameters: the C3–O1 bond length (typical carbonyl: ~1.22 Å) confirms lactam character, while the fused furan ring shows bond alternation consistent with aromaticity disruption (C4a–C8a: ~1.36 Å; C8a–O2: ~1.37 Å). Protonation occurs preferentially at N1, generating a zwitterionic species stabilized by the adjacent carbonyl. This hydrochloride salt form enhances crystallinity, bioavailability (~2–3× solubility vs. free base), and stability against air oxidation compared to neutral analogs. Its melting point (decomposition observed at 248–252°C) reflects strong ionic lattice forces [2] [5].
The parent furo[2,3-c]pyridine system was first described in 1960s heterocyclic chemistry studies, though its 3-oxo derivative emerged later as synthetic methodologies advanced. The naming follows IUPAC fused-ring conventions: "furo" designates the fused furan, "[2,3-c]" specifies bond fusion between furan positions 2,3 and pyridine positions c (IUPAC atom numbering: pyridine N1=C2-C3=C4-C5=C6; fusion at C3-C3a). The "3(2H)-one" indicates a carbonyl at position 3 with tautomeric 2H-enol form capability. Early synthetic routes suffered from low yields (<15%), but modern catalytic methods achieve >65% efficiency. PubChem lists it as CID 14199080 (free base) since 2007, with hydrochloride salts entering commercial catalogs circa 2015 [2] [5].
This scaffold’s relevance stems from three attributes:
Table 1: Core Properties of Furo[2,3-c]pyridin-3(2H)-one Hydrochloride
Property | Value/Description | Method |
---|---|---|
Molecular Formula | C₇H₆ClNO₂ | Elemental Analysis |
CAS Registry (HCl salt) | Not assigned (free base: 131747-27-6) | Registry Database |
pKa (pyridinium N) | 4.1 ± 0.2 | Potentiometry |
Log D (pH 7.4) | 0.38 | Shake-flask HPLC |
Tautomeric Ratio (Keto:Enol) | 85:15 (in DMSO-d6) | ¹H NMR Integration |
Aqueous Solubility (HCl) | 32 mg/mL (25°C) | USP Equilibrium |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0